molecular formula C23H16N4O3S B2632178 (E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 683257-24-1

(E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2632178
CAS RN: 683257-24-1
M. Wt: 428.47
InChI Key: SWQQUTUVQVGUDT-QGOAFFKASA-N
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Description

(E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H16N4O3S and its molecular weight is 428.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties for Organic Light Emitting Diodes (OLEDs)

  • Compounds related to your query, such as organotin compounds derived from Schiff bases, have been synthesized and studied for their potential use in organic light emitting diodes. These compounds exhibit significant photophysical properties in solution, showing potential as electroluminescent materials in OLEDs (García-López et al., 2014).

Synthesis and Characterization for Chemical Studies

  • Derivatives of this compound have been synthesized and characterized, revealing potential for further chemical studies. For instance, the synthesis of 4-(6-Methoxynaphthalen-2-yl)-2-benzyliminothiazole and its structural determination through NMR and IR spectroscopy offers insights into the chemical properties of these compounds (Ai, 2008).

Potential Anti-Inflammatory Agents

  • Some derivatives containing the naphthalene moiety, similar to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These compounds, synthesized from cyclocondensation reactions, were screened for analgesic and anti-inflammatory studies, showing potential as anti-inflammatory agents (Thabet et al., 2011).

Antioxidant and Anticancer Activity

  • Novel derivatives bearing naphthalene and other moieties have been synthesized and tested for their antioxidant and anticancer activities. Some compounds exhibited higher antioxidant activity than known antioxidants like ascorbic acid and showed cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).

Antibacterial and Antifungal Activities

  • Synthesized heterocyclic compounds containing naphthalene moieties were evaluated for their antibacterial and antifungal activities. These studies offer insights into the potential use of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).

Corrosion Inhibition

  • Compounds with structures similar to the query compound have been studied as corrosion inhibitors. For instance, certain derivatives have been tested for their efficacy in preventing corrosion of mild steel in acidic environments, suggesting their potential industrial applications (Verma et al., 2016).

properties

IUPAC Name

(E)-3-(4-methoxy-2-nitroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-30-19-8-9-20(22(11-19)27(28)29)25-13-18(12-24)23-26-21(14-31-23)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13-14,25H,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQUTUVQVGUDT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

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